molecular formula C13H18N2O2 B6056245 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol

2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol

Cat. No. B6056245
M. Wt: 234.29 g/mol
InChI Key: IIISMYDMRFFSSY-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol (DMMP) is a chemical compound that belongs to the class of phenolic compounds. DMMP has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol is not fully understood. However, it has been shown to act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol has also been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol has been shown to have a variety of biochemical and physiological effects. 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol has been shown to reduce oxidative stress, inflammation, and apoptosis, and to increase cell viability and proliferation. Additionally, 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol has been shown to improve glucose metabolism, insulin sensitivity, and lipid metabolism, making it a potential candidate for the treatment of metabolic disorders such as diabetes and obesity.

Advantages and Limitations for Lab Experiments

2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and stability. Additionally, 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol has been shown to have low toxicity and few side effects, making it a safe candidate for in vitro and in vivo studies. However, 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol has some limitations, including its limited solubility in water and its potential to interact with other compounds in complex biological systems.

Future Directions

There are several future directions for the study of 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol. One potential direction is to further investigate the mechanism of action of 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol, particularly its interactions with the Nrf2 pathway. Another direction is to explore the potential of 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. Additionally, future studies could investigate the optimal dosage and administration of 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol, as well as its potential interactions with other drugs.

Synthesis Methods

2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol can be synthesized using a variety of methods, including the reaction of 2,6-dimethyl-4-hydroxyphenol with formaldehyde and morpholine. Another method involves the reaction of 2,6-dimethyl-4-nitrophenol with formaldehyde and morpholine, followed by reduction with sodium dithionite. Both of these methods result in the formation of 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol with high yield and purity.

Scientific Research Applications

2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol has been widely used in scientific research, particularly in the field of biochemistry and physiology. 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol has been shown to have potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Additionally, 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2,6-dimethyl-4-[(E)-morpholin-4-yliminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-10-7-12(8-11(2)13(10)16)9-14-15-3-5-17-6-4-15/h7-9,16H,3-6H2,1-2H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIISMYDMRFFSSY-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C=NN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1O)C)/C=N/N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dimethyl-4-[(E)-morpholin-4-yliminomethyl]phenol

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